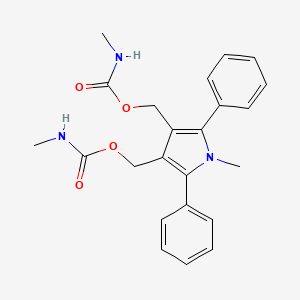

1-Methyl-2,5-diphenyl-3,4-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate)

Description

Historical Context of Pyrrole-Based Antineoplastic Agents

Pyrrole derivatives have been integral to anticancer drug development since the mid-20th century. Early discoveries, such as mitomycin C (a pyrrolo[1,2-a]indole derivative) and anthramycin (a pyrrolobenzodiazepine), demonstrated the scaffold’s capacity to interact with DNA through alkylation and cross-linking mechanisms. These foundational studies established pyrrole as a privileged structure for targeting nucleic acids.

The 1980s marked a turning point with the synthesis of bis(hydroxymethyl)pyrrole derivatives, designed to optimize DNA-binding specificity. Anderson et al. (1980) reported that carbamate-functionalized pyrroles, including 1-methyl-2,5-diphenyl-3,4-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate), exhibited potent antileukemic activity in murine P388 lymphoma models. This work built upon earlier observations that hydroxymethyl groups enhance DNA adduct formation while N-methylcarbamate moieties improve metabolic stability.

Contemporary research has expanded the therapeutic scope of pyrrole derivatives, with lamellarins and polycitones demonstrating dual inhibition of topoisomerases I/II and tubulin polymerization. These advances underscore the evolutionary trajectory from simple pyrrole alkaloids to multifunctional agents like the subject compound.

Properties

IUPAC Name |

[1-methyl-4-(methylcarbamoyloxymethyl)-2,5-diphenylpyrrol-3-yl]methyl N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4/c1-24-22(27)29-14-18-19(15-30-23(28)25-2)21(17-12-8-5-9-13-17)26(3)20(18)16-10-6-4-7-11-16/h4-13H,14-15H2,1-3H3,(H,24,27)(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDDDGAXQARZPDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)OCC1=C(N(C(=C1COC(=O)NC)C2=CC=CC=C2)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80222884 | |

| Record name | 1-Methyl-2,5-diphenyl-3,4-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80222884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72572-62-4 | |

| Record name | 1-Methyl-2,5-diphenyl-3,4-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072572624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC301486 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301486 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-2,5-diphenyl-3,4-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80222884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Pyrrole Ring Formation

The pyrrole backbone is synthesized via cyclization reactions. A common approach involves the Paal-Knorr pyrrole synthesis, where 1,4-diketones react with methylamine under acidic conditions. For the target compound, 2,5-diphenyl substitution is achieved by using 1,4-diketones pre-functionalized with phenyl groups at the α-positions. Alternative methods include the Hantzsch pyrrole synthesis, though this is less favored due to lower regioseontrol.

Hydroxymethylation

After pyrrole ring formation, hydroxymethyl groups are introduced at the 3- and 4-positions using formaldehyde under basic conditions. This step requires careful pH control (pH 9–10) to avoid over-alkylation.

N-Methylcarbamate Functionalization

The bis(N-methylcarbamate) groups are installed via reaction with methyl isocyanate (MIC). This step is critical for biological activity, as the carbamate groups enable DNA cross-linking. Challenges include managing MIC’s toxicity and ensuring complete substitution without side reactions.

Stepwise Preparation Methods

Patent-Based Continuous Manufacturing (Three-Step Process)

A scalable method from CN85109417A involves three reactors operating in series:

Step 1: Urethane Formation

Step 2: Thermal Decomposition

Step 3: Carbamation

-

Reactants : MIC gas and 2,5-diphenyl-3,4-bis(hydroxymethyl)pyrrole.

-

Catalyst : Triethylamine (5 mol%).

-

Conditions : 0–50°C in dichloromethane, residence time 2–4 hr.

Table 1: Key Reaction Parameters

| Step | Temperature (°C) | Pressure | Residence Time | Yield (%) |

|---|---|---|---|---|

| 1 | 50 | 1 atm | 0.5 hr | 61 |

| 2 | 210 | 1 atm | 1.5 hr | 94 |

| 3 | 25 | 1 atm | 3 hr | 97 |

Laboratory-Scale Batch Synthesis

A modified batch process from PubMed optimizes carbamate formation:

-

Pyrrole Intermediate : 1-Methyl-2,5-diphenyl-3,4-bis(hydroxymethyl)pyrrole (10 mmol) is dissolved in dry THF.

-

MIC Addition : Methyl isocyanate (22 mmol) is added dropwise at 0°C.

-

Catalysis : Dibutyltin dilaurate (0.1 eq) is used to accelerate the reaction.

-

Workup : The mixture is stirred for 12 hr, concentrated, and purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Process Optimization and Challenges

Solvent Selection

Catalytic Efficiency

Byproduct Management

-

Phenol Recycling : The patent method recycles phenol from Step 2 back into Step 1, reducing waste.

-

Unreacted MIC : Scrubbers with NaOH solution neutralize residual MIC, ensuring workplace safety.

Analytical Validation

Purity Assessment

Stability Testing

-

Thermal Stability : Decomposition onset at 170°C (DSC).

-

Hydrolytic Stability : Stable in pH 4–8 for 24 hr; degrades rapidly in acidic conditions (pH <2).

Comparative Analysis of Methods

Applications and Further Development

The compound’s antileukemic activity against P388 models has spurred interest in combination therapies. Current research focuses on:

-

Prodrug Modifications : Enhancing solubility via phosphate ester derivatives.

-

Targeted Delivery : Conjugation with monoclonal antibodies for reduced off-target effects.

Remaining Challenges

Chemical Reactions Analysis

1-Methyl-2,5-diphenyl-3,4-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.

Reduction: The compound can be reduced under appropriate conditions to modify the functional groups.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Hydrolysis: The N-methylcarbamate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis.

Scientific Research Applications

The compound features a pyrrole ring with hydroxymethyl and N-methylcarbamate substituents, which contribute to its reactivity and biological activity. The presence of these functional groups allows for various chemical interactions, making it a versatile compound in synthetic chemistry.

Antitumor Activity

1-Methyl-2,5-diphenyl-3,4-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) has shown promising results in cancer research. It acts as a bifunctional DNA cross-linking agent, which interferes with DNA replication and transcription processes in cancer cells. In vivo studies have demonstrated significant antileukemic activity against models such as P388 lymphocytic leukemia.

Potential Drug Development

Due to its unique properties, this compound is being explored for its potential as a therapeutic agent in drug development. Its ability to interact with biomolecules and induce cytotoxicity makes it a candidate for further studies aimed at developing new anticancer drugs.

Study 1: Antileukemic Activity

A study conducted on the antileukemic effects of 1-Methyl-2,5-diphenyl-3,4-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) indicated that it significantly inhibited the growth of leukemia cells in vitro and in vivo models. The study highlighted the compound's ability to induce apoptosis through DNA cross-linking mechanisms .

Study 2: Synthesis and Characterization

Research focused on the synthesis of this compound revealed various methods for producing it with high yield and purity. The synthesis typically involves multiple steps that require optimization to achieve the desired product characteristics .

Mechanism of Action

The mechanism of action of 1-Methyl-2,5-diphenyl-3,4-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) involves its interaction with specific molecular targets. The N-methylcarbamate groups can inhibit enzymes by carbamylation of active site residues, affecting enzyme activity and function. The pyrrole ring and its substituents may also interact with other molecular pathways, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar compounds to 1-Methyl-2,5-diphenyl-3,4-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) include other pyrrole derivatives and carbamate compounds. Some examples are:

1-Methyl-2,5-diphenylpyrrole: Lacks the hydroxymethyl and N-methylcarbamate groups, resulting in different chemical properties and reactivity.

2,5-Diphenyl-3,4-bis(hydroxymethyl)pyrrole: Similar structure but without the N-methylcarbamate groups, affecting its biological activity.

N-Methylcarbamate derivatives: Compounds with similar carbamate groups but different core structures, leading to variations in their mechanism of action and applications.

The uniqueness of 1-Methyl-2,5-diphenyl-3,4-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) lies in its combination of functional groups, which confer specific chemical and biological properties not found in other compounds.

Biological Activity

1-Methyl-2,5-diphenyl-3,4-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) is a complex organic compound notable for its unique chemical structure and potential biological activities. This compound features a pyrrole ring with multiple substituents, including methyl, phenyl, and hydroxymethyl groups, along with two N-methylcarbamate moieties. Its molecular formula is and it has a molecular weight of approximately 407.46 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C23H25N3O4 |

| Molecular Weight | 407.46 g/mol |

| Density | 1.19 g/cm³ |

| Boiling Point | 570.9 °C |

| Flash Point | 299.1 °C |

| LogP | 4.85 |

The biological activity of 1-Methyl-2,5-diphenyl-3,4-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) is primarily attributed to its interaction with specific molecular targets within biological systems. The N-methylcarbamate groups can inhibit enzymes through carbamylation of active site residues, significantly affecting enzyme activity and function. Additionally, the compound's pyrrole ring and substituents may interact with various molecular pathways, contributing to its pharmacological effects .

Antitumor Activity

Research has indicated that derivatives of pyrrole compounds exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit key oncogenic pathways and exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells. The use of 1-Methyl-2,5-diphenyl-3,4-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) in combination with conventional chemotherapeutics has been suggested to enhance therapeutic efficacy and reduce side effects .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial properties, similar to other pyrrole derivatives known for their antibacterial and antifungal activities. The presence of hydroxymethyl groups in the structure may enhance interaction with microbial cell membranes or enzymes critical for microbial growth .

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor effects of various pyrrole derivatives, it was found that compounds structurally related to 1-Methyl-2,5-diphenyl-3,4-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) exhibited notable cytotoxicity against breast cancer cell lines. The study utilized a combination index method to assess the synergistic effects when combined with doxorubicin, revealing enhanced apoptosis in treated cells compared to controls .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of N-methylcarbamate derivatives. It was demonstrated that these compounds could effectively inhibit acetylcholinesterase activity in vitro, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease. The mechanism involved carbamylation at the active site of the enzyme .

Q & A

Q. What are the recommended synthetic pathways for preparing 1-Methyl-2,5-diphenyl-3,4-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate), and how can reaction conditions be optimized?

Methodological Answer: The compound’s synthesis likely involves multi-step functionalization of a pyrrole core. A plausible route includes:

Pyrrole ring formation : Use a Paal-Knorr reaction with 1,4-diketones and amines to construct the pyrrole backbone .

Hydroxymethylation : Introduce hydroxymethyl groups via alkyne hydration or formaldehyde condensation under acidic conditions.

Carbamate formation : React hydroxymethyl groups with N-methyl isocyanate in anhydrous THF, catalyzed by DMAP (4-dimethylaminopyridine) .

Optimization Tips :

- Monitor reaction progress via TLC or HPLC to isolate intermediates.

- Adjust solvent polarity (e.g., DMF for solubility vs. THF for selectivity) to minimize side products.

- Use recrystallization from acetic acid/water mixtures for purification .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks for carbamate protons (δ ~3.0–3.5 ppm for N-methyl groups) and hydroxymethyl protons (δ ~4.5–5.0 ppm) .

- FT-IR : Verify carbamate C=O stretching (~1700 cm⁻¹) and N–H bending (~1530 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns.

- X-ray Crystallography : Resolve stereochemical ambiguities if single crystals are obtained via slow evaporation from ethanol .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar pyrrole carbamates?

Methodological Answer: Discrepancies may arise from:

- Impurity profiles : Use preparative HPLC to isolate >98% pure batches (as in ’s purity standards) and re-test bioactivity .

- Stereochemical variations : Employ chiral chromatography or asymmetric synthesis to isolate enantiomers and assess their individual activities .

- Assay conditions : Standardize in vitro models (e.g., cell lines, incubation times) to minimize variability. Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) .

Q. What computational strategies can predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the carbamate groups and active-site residues (e.g., hydrogen bonding with serine hydrolases) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational flexibility.

- QSAR Modeling : Corporate Hammett constants (σ) of substituents (e.g., phenyl vs. methyl groups) to predict activity trends .

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

Methodological Answer:

- pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C. Monitor degradation via LC-MS and identify hydrolyzed products (e.g., free hydroxymethyl groups).

- Plasma Stability : Use human plasma at 37°C; quench with acetonitrile and quantify parent compound loss over 24 hours .

- Light/Oxidation Stress Tests : Expose to UV-A light (ICH Q1B guidelines) and radical initiators (e.g., AIBN) to assess photolytic and oxidative degradation pathways .

Key Research Gaps

- Mechanistic Studies : Elucidate whether the carbamate groups act as prodrug moieties or direct pharmacophores.

- In Vivo Pharmacokinetics : Evaluate oral bioavailability and blood-brain barrier penetration in rodent models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.